
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde is a chemical compound with the molecular formula C9H6F4O3 . It has a molecular weight of 238.14 .
Physical And Chemical Properties Analysis
This compound has a boiling point of 265.8±35.0℃ (760 Torr) and a density of 1.387±0.06 g/cm3 (20 ºC 760 Torr) . It is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Deoxofluorination Agent with Enhanced Thermal Stability
Deoxo-FluorTM, a broad-spectrum deoxofluorinating agent, has shown effectiveness in the conversion of alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides. This agent, offering enhanced thermal stability compared to traditional reagents, could imply the utility of fluorine-containing compounds like 3,4-Bis(difluoromethoxy)-5-methoxybenzaldehyde in similar transformations (Lal et al., 1999).
Synthesis and Properties of Conductive Polymers
Research into the synthesis of bis-aldehyde monomers for the creation of electrically conductive pristine polyazomethines highlights the potential for this compound in the development of novel polymeric materials. These synthesized polymers exhibit significant electrical conductivity, offering insights into the use of similar compounds in electronic and photonic applications (Hafeez et al., 2019).
Anti-asthmatic Activity of Phenolic Compounds
While focusing on different phenolic compounds derived from Gastrodia elata, this study's approach to evaluating anti-inflammatory and analgesic activities might suggest a broader application for structurally related compounds like this compound in medical research, particularly in exploring potential anti-asthmatic properties (Jang et al., 2010).
Photoluminescent Materials
The investigation into the synthesis and photoluminescence of benzaldehyde derivatives for potential application in photoluminescent materials highlights the relevance of exploring similar properties in this compound. Such compounds could contribute to advancements in optical devices and materials science (Lowe & Weder, 2002).
Organic Synthesis and Medicinal Chemistry Applications
The synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes underscores the significance of fluorine-containing compounds in the development of novel anticancer agents. This suggests potential applications for this compound in the synthesis of therapeutic agents with enhanced biological activity (Lawrence et al., 2003).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Propiedades
IUPAC Name |
3,4-bis(difluoromethoxy)-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O4/c1-16-6-2-5(4-15)3-7(17-9(11)12)8(6)18-10(13)14/h2-4,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFUWRYQEWAMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)OC(F)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2716312.png)
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2716315.png)
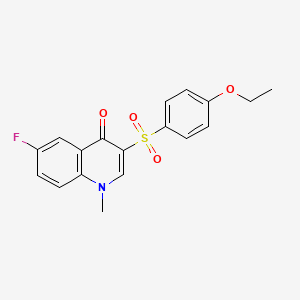
![1-(3-chloro-4-methylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2716317.png)
![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)

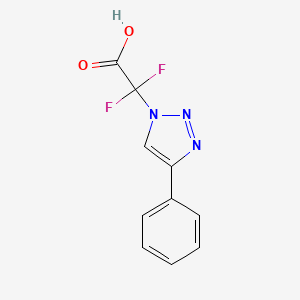
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)
![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2716324.png)
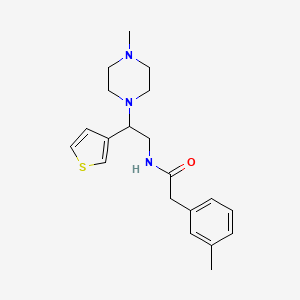
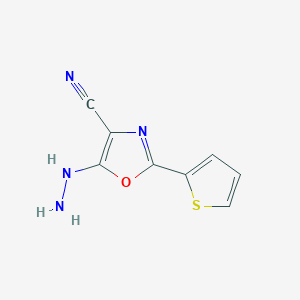

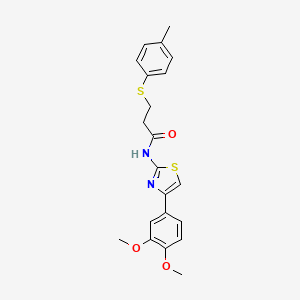
![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)
